(2E)-1-(3,4-Dichlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one
Description
(2E)-1-(3,4-Dichlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Its structure features a 3,4-dichlorophenyl group at the 1-position and a 4-ethoxyphenyl group at the 3-position of the propenone backbone.
Properties
IUPAC Name |
(E)-1-(3,4-dichlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2O2/c1-2-21-14-7-3-12(4-8-14)5-10-17(20)13-6-9-15(18)16(19)11-13/h3-11H,2H2,1H3/b10-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMULKFGTLJBNS-BJMVGYQFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-1-(3,4-Dichlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone , is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Chalcones are known for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
- Molecular Formula : C17H14Cl2O2
- Molecular Weight : 321.2 g/mol
- CAS Number : 1486549-12-5
Anticancer Activity
Chalcones have been extensively studied for their anticancer properties. This compound has shown promising results in inhibiting cancer cell proliferation through various mechanisms:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspases and modulating the expression of pro-apoptotic and anti-apoptotic proteins. Additionally, it can inhibit key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways .
- Case Study : In a study evaluating the effects of chalcone derivatives on breast cancer cell lines, this compound exhibited a dose-dependent decrease in cell viability with an IC50 value significantly lower than that of standard chemotherapeutics .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated:
- Antibacterial Activity : Research indicates that chalcones can exhibit potent antibacterial activity against various strains of bacteria. In particular, this compound demonstrated effective inhibition of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) comparable to conventional antibiotics .
| Pathogen | MIC (µg/mL) | Control (Antibiotic) | Control MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 12.5 | Ciprofloxacin | 2 |
| Escherichia coli | 25 | Ampicillin | 10 |
Anti-inflammatory Activity
Chalcones are also recognized for their anti-inflammatory effects:
- Mechanism : The compound may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 by blocking NF-kB signaling pathways .
Pharmacokinetics and Toxicity
The pharmacokinetic profile of this compound suggests good gastrointestinal absorption and low toxicity:
Comparison with Similar Compounds
Comparison with Structurally Similar Chalcones
Substituent Variations and Electronic Properties
The electronic properties of chalcones are heavily influenced by substituents on the aromatic rings. Below is a comparative analysis of key analogs:
Key Observations :
Crystallographic and Structural Comparisons
Bond Lengths and Angles:
- The C=O bond length in the target compound is expected to align with reported chalcones (~1.22–1.24 Å), while the C=C bond in the α,β-unsaturated system typically ranges from 1.32–1.35 Å .
- In (2E)-3-(3,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one, the dihedral angle between aromatic rings is 8.6° , indicating near-planarity due to conjugation . By contrast, bulkier substituents (e.g., ethoxy) may increase torsional angles, as seen in compounds with 3,4-dimethoxy groups (~12–15°) .
Hydrogen Bonding and Packing:
- Hydroxyl-containing analogs (e.g., 4-hydroxyphenyl derivatives) form O–H···O hydrogen bonds , creating layered crystal structures .
- The ethoxy group in the target compound lacks hydrogen-bonding donors, favoring van der Waals interactions or π-π stacking, as observed in (2E)-1-(4-ethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one .
Physicochemical Properties
| Property | Target Compound | (2E)-1-(3,4-Dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one | (2E)-3-(4-Chlorophenyl)-1-(2,3,4-trichlorophenyl)prop-2-en-1-one |
|---|---|---|---|
| Molecular Weight (g/mol) | 325.18 | 291.17 | 344.44 |
| Melting Point (°C) | Not reported | 120–122 | 145–147 |
| Solubility | Low in H₂O | Insoluble in H₂O; soluble in DMSO | Insoluble in H₂O; soluble in chloroform |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
